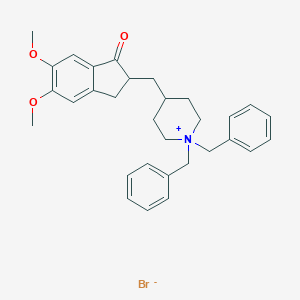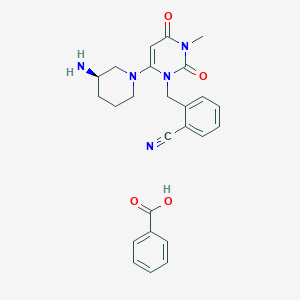
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is an organic compound that is used in industrial and scientific research . It is also a metabolite of the antidiabetic drug, Glyburide .
Synthesis Analysis
The synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide can be achieved from 5-Chloro-2-methoxybenzoic acid and 2-Phenylethylamine .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is C16H16ClNO2 . The average mass is 289.757 Da and the monoisotopic mass is 289.086945 Da .Physical And Chemical Properties Analysis
The boiling point of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is predicted to be 439.0±45.0 °C and its density is predicted to be 1.192±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique
Bioanalytical Method Development
Zalavadia (2016) developed a bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic evaluation of 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in mouse plasma. This study created a new way to quantify the concentration of this compound in biological matrices, addressing the lack of existing methods for such analysis (Zalavadia, 2016).
Fluorescence Enhancement for Probing Biochemical Reactions
Faridbod et al. (2009) discovered that Glibenclamide, a form of 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide, can enhance the fluorescence intensity of erbium ions. This enhancement makes Glibenclamide a potential candidate for simple and sensitive fluorimetric probes, which could be further used in high-performance liquid chromatography (Faridbod et al., 2009).
Neuroleptic Activity Investigation
Iwanami et al. (1981) synthesized a series of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, to evaluate their neuroleptic activities. The compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Biological Activity Spectrum Analysis
Imramovský et al. (2011) analyzed a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides for their mycobacterial, bacterial, and fungal strain activities. The study also evaluated their inhibition of photosynthetic electron transport, demonstrating significant biological activity (Imramovský et al., 2011).
Hypoglycemic and Hypolipidemic Activities
Ahmadi et al. (2014) studied glibenclamide analogues, including 5-chloro-2-methoxy benzamide, for their hypoglycemic and hypolipidemic activities in rats. The findings showed that chloride substitution on its lipophilic side chain could increase the drug's receptor affinity and prolong its anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPTUMXFGUUUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187547 | |
| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |
CAS RN |
33924-49-1 | |
| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33924-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033924491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B192812.png)







